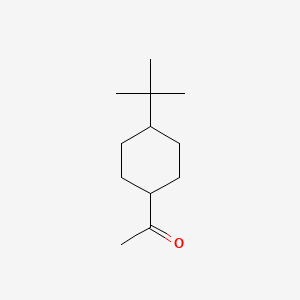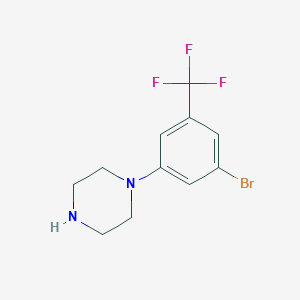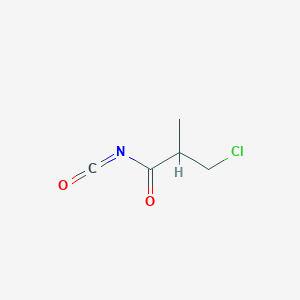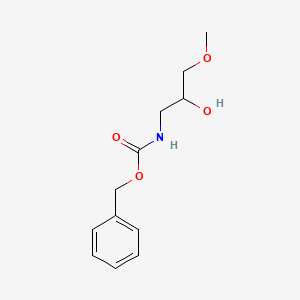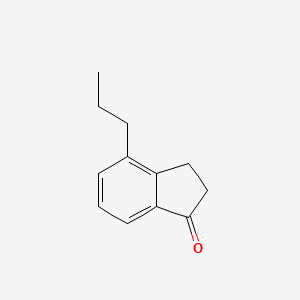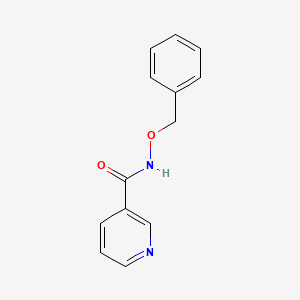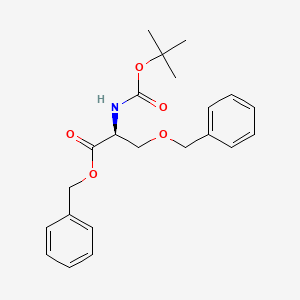
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by its white to almost white powder or crystalline form and has a molecular formula of C15H21NO5 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the hydroxyl group using benzyl (Bn). The reaction conditions often involve the use of solvents like methanol and ethanol, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
化学反応の分析
Types of Reactions
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove the protective groups.
Substitution: The benzyl and Boc groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as acids and bases for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields L-serine derivatives, while oxidation can lead to the formation of various oxidized products .
科学的研究の応用
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of new materials.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate involves its role as a protected amino acid. The protective groups (Boc and Bn) prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in protein synthesis and modification .
類似化合物との比較
Similar Compounds
- N-Boc-O-benzyl-D-serine
- Boc-D-Ser(Bzl)-OH
- O-Benzyl-N-(tert-butoxycarbonyl)-D-serine
Uniqueness
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is unique due to its specific protective groups, which provide stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .
特性
CAS番号 |
69871-79-0 |
|---|---|
分子式 |
C22H27NO5 |
分子量 |
385.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(16-26-14-17-10-6-4-7-11-17)20(24)27-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)/t19-/m0/s1 |
InChIキー |
GPPPVJZIRFVEMC-IBGZPJMESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


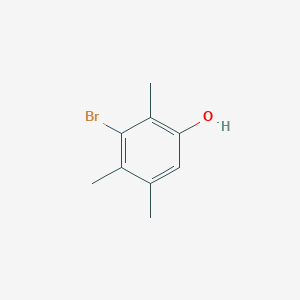
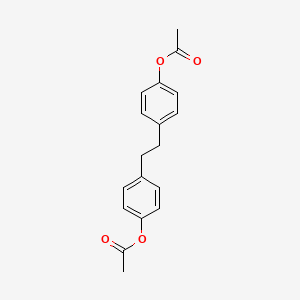
![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)
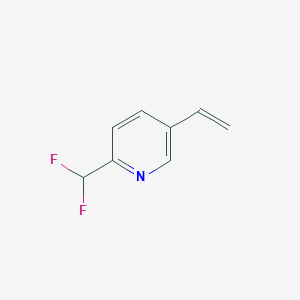
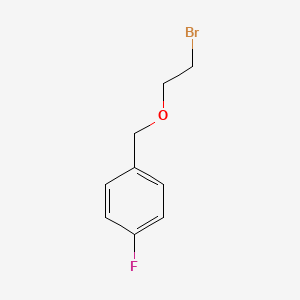
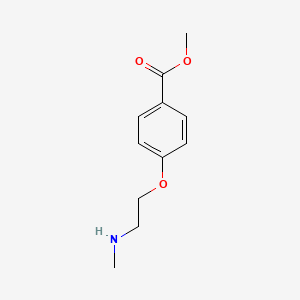
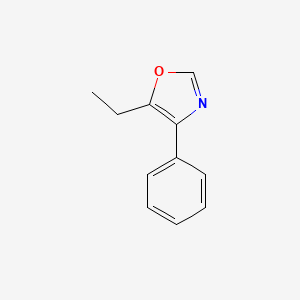
![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8649369.png)
